molecular formula C17H19NO3 B2878578 methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate CAS No. 478078-44-3

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2878578
CAS No.: 478078-44-3
M. Wt: 285.343
InChI Key: DMJSGVWEUDHQKR-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the esterification of 4-tert-butylbenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and carbonyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the tert-butylbenzoyl group and the pyrrole ring

Properties

IUPAC Name

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)15(19)12-9-14(18-10-12)16(20)21-4/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJSGVWEUDHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328392
Record name methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478078-44-3
Record name methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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